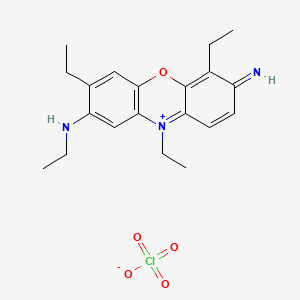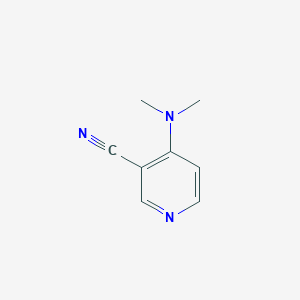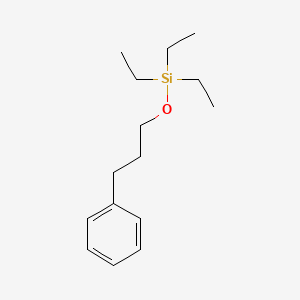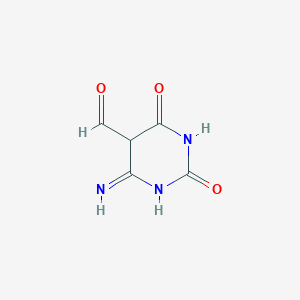
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate is a complex organic compound with a unique structure that includes multiple ethyl groups and an iminium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the phenoxazine core, followed by the introduction of ethyl groups and the formation of the iminium ion. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the iminium ion to an amine, changing the compound’s electronic structure and reactivity.
Substitution: The ethyl groups can be substituted with other functional groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenoxazine derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
科学研究应用
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
作用机制
The mechanism by which N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate exerts its effects involves its interaction with molecular targets and pathways. The iminium ion can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- 7-amino-3,6,10-triethyl-2-(ethylimino)-2,10-dihydrophenoxazin-5-ium perchlorate
- 2,3,6,7,10,11-hexahydroxytriphenylene
Uniqueness
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate is unique due to its specific arrangement of ethyl groups and the presence of an iminium ion. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
属性
分子式 |
C20H26ClN3O5 |
|---|---|
分子量 |
423.9 g/mol |
IUPAC 名称 |
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate |
InChI |
InChI=1S/C20H26N3O.ClHO4/c1-5-13-11-19-18(12-16(13)22-7-3)23(8-4)17-10-9-15(21)14(6-2)20(17)24-19;2-1(3,4)5/h9-12,21-22H,5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
HQYZZICTOBWMJP-UHFFFAOYSA-M |
规范 SMILES |
CCC1=CC2=C(C=C1NCC)[N+](=C3C=CC(=N)C(=C3O2)CC)CC.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)


![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)






![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)

